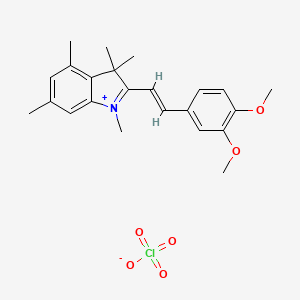
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, combined with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 3,4-dimethoxyphenyl ethenyl intermediate.
Indolium Core Formation: The intermediate is then reacted with a suitable indole derivative, such as 1,3,3,4,6-pentamethylindole, under acidic conditions to form the indolium core.
Perchlorate Addition: Finally, the indolium compound is treated with perchloric acid to form the perchlorate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl and indolium positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced indolium derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, including dyes, pigments, and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core allows it to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group enhances its binding affinity and specificity, leading to targeted effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the indolium core and perchlorate anion.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar dimethoxyphenyl group but differs in the core structure and functional groups.
Uniqueness
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-1,3,3,4,6-pentamethyl-3H-indolium perchlorate is unique due to its combination of a dimethoxyphenyl group, an ethenyl linkage, and a pentamethylindolium core, along with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H28ClNO6 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3,3,4,6-pentamethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C23H28NO2.ClHO4/c1-15-12-16(2)22-18(13-15)24(5)21(23(22,3)4)11-9-17-8-10-19(25-6)20(14-17)26-7;2-1(3,4)5/h8-14H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b11-9+; |
InChI Key |
UKBSZXQBPGXIKP-LBEJWNQZSA-M |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)/C=C/C3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=CC(=C2C(=C1)[N+](=C(C2(C)C)C=CC3=CC(=C(C=C3)OC)OC)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
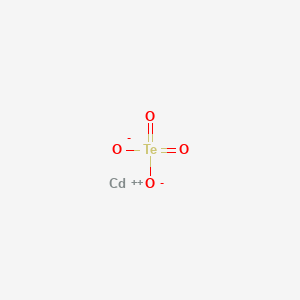
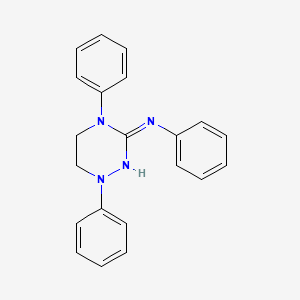
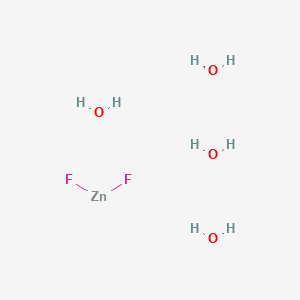
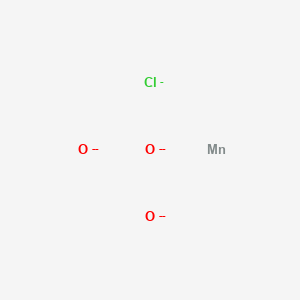
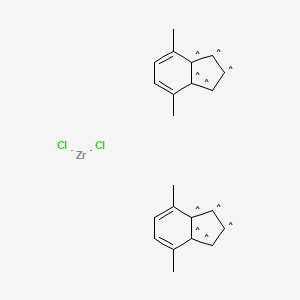
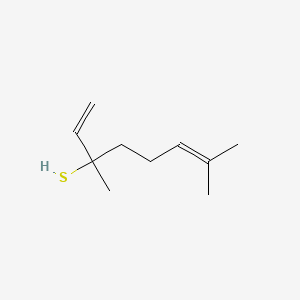
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
